molecular formula C18H28O2 B1275436 alpha-Amylcinnamaldehyde diethyl acetal CAS No. 60763-41-9

alpha-Amylcinnamaldehyde diethyl acetal

Cat. No. B1275436
CAS RN: 60763-41-9
M. Wt: 276.4 g/mol
InChI Key: MPKOLWUWOADQCX-BMRADRMJSA-N
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Description

Alpha-Amylcinnamaldehyde diethyl acetal is a flavoring agent . It has a floral type odor .


Molecular Structure Analysis

The molecular structure of alpha-Amylcinnamaldehyde diethyl acetal is represented by the formula C18 H28 O2 . Its CAS number is 60763-41-9 .


Physical And Chemical Properties Analysis

The physical and chemical properties of alpha-Amylcinnamaldehyde diethyl acetal include a molecular weight of 276.41956000 and an estimated XlogP3-AA value of 5.60 .

Scientific Research Applications

Catalysts in Chemical Synthesis

  • Alpha-Amylcinnamaldehyde, also known as Jasminaldehyde, has been prepared with high selectivity using mesoporous molecular sieve catalysts, demonstrating a new route for the preparation of fine chemicals. This process includes acetalization, slow hydrolysis of dimethylacetal, and aldolic condensation, indicating the relevance of alpha-Amylcinnamaldehyde diethyl acetal in catalytic processes (Climent et al., 1998).

pH-Sensitive Linkages for Drug Delivery

  • While the user has requested to exclude drug use and dosage information, it's notable that acetals like alpha-Amylcinnamaldehyde diethyl acetal can be used as pH-sensitive linkages in drug delivery systems. These linkages can undergo hydrolysis at mildly acidic pH, triggering the release of therapeutics selectively at targeted sites (Gillies et al., 2004).

Acetalization in Organic Synthesis

  • Alpha-Amylcinnamaldehyde diethyl acetal is significant in acetalization, a method to protect carbonyl functionalities in organic compounds. It offers a potential synthetic strategy for synthesizing derived chemicals, showing its utility in organic synthesis processes (Rubio-Caballero et al., 2014).

Chemical Reactions and Stability

  • Studies have explored the reactions of alpha-monochloro- and alpha,alpha-dichloro-beta-oxoaldehyde acetals under the action of bases, indicating the chemical behavior and stability of such compounds in different conditions. This research is essential for understanding the chemical properties of alpha-Amylcinnamaldehyde diethyl acetal and related compounds (Guseinov, 1998).

Analytical Chemistry

  • In analytical chemistry, alpha-Amylcinnamaldehyde diethyl acetal plays a role in the analysis of carbonyl oxidation products in wine, demonstrating its application in food chemistry and quality control (Elias et al., 2008).

properties

IUPAC Name

[(E)-2-(diethoxymethyl)hept-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKOLWUWOADQCX-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-2-(diethoxymethyl)hept-1-enyl]benzene

CAS RN

60763-41-9
Record name Benzene, [2-(diethoxymethyl)-1-hepten-1-yl]-
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Record name 2-diethoxymethyl-1-phenylhept-1-ene
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